molecular formula C10H8O B091678 2-Hydroxyazulene CAS No. 19384-00-0

2-Hydroxyazulene

Cat. No. B091678
CAS RN: 19384-00-0
M. Wt: 144.17 g/mol
InChI Key: RKMKWDVUTHKNMU-UHFFFAOYSA-N
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Description

2-Hydroxyazulene is a chemical compound . It is a derivative of azulene, an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties .


Synthesis Analysis

The synthesis of 2-Hydroxyazulene has been reported in several studies. One method involves a [2 + 2] cycloaddition reaction of cycloheptatriene with dichloroketene . Another approach uses 2H-Cyclohepta[b]furan-2-ones as starting materials .


Chemical Reactions Analysis

Azulene derivatives, including 2-Hydroxyazulene, exhibit various chemical reactions. For instance, the keto tautomers of azulenols can participate in deprotonation reactions leading to a common anion and influence its acid-base properties .

Scientific Research Applications

  • Electrophilic Substitution Reactions : Studies on bromination, chlorination, and nitration of 2-Hydroxyazulene derivatives have been conducted. These reactions yield various substituted azulene derivatives, which are of interest in the field of organic chemistry for the synthesis of complex molecules (Nozoe, Asao, & Oda, 1974).

  • NMR Spectra Analysis : Research involving the analysis of NMR spectra of 2-Hydroxyazulene and related compounds has been undertaken. These studies provide insights into the structural and electronic properties of these compounds, which are valuable in material science and molecular engineering (Bertelli & Crews, 1970).

  • Synthesis of Novel Compounds : Efforts have been made to synthesize novel azulenic π-electronic compounds, including hydroxyazulenes and their derivatives. These compounds have potential applications in electronics and materials science due to their unique electronic properties (Asao & Ito, 1996).

  • Properties of Hydroxyazulenes : Research into the properties of 1-Hydroxyazulene and 3-hydroxyguaiazulene has been conducted, focusing on their synthesis and stability. Understanding the stability and reactivity of these compounds is crucial for their potential applications in chemical synthesis and pharmaceuticals (Asao, Ito, & Morita, 1989).

  • Antiretroviral Activity : Azulene derivatives, including 2-hydroxyazulenes, have shown promise in inhibiting HIV-1 replication. This indicates their potential use in the development of antiretroviral agents, contributing to medical research and pharmaceutical development (Peet, Selyutina, & Bredihhin, 2016).

  • Metabolism in Biological Systems : The metabolism of azulene in rats, specifically the conversion to 1-hydroxyazulene, has been studied. Such research is critical in understanding how these compounds interact with biological systems, which is important for drug development and toxicology (Hanzlik & Bhatia, 1981).

Future Directions

Research on azulene and its derivatives, including 2-Hydroxyazulene, is ongoing. Future directions may include further exploration of their synthesis, chemical reactions, and potential applications in medicine . The development of azulene derivatives with extended conjugation π-electron systems is also a potential area of future research .

properties

IUPAC Name

azulen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMKWDVUTHKNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472607
Record name 2-Hydroxyazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyazulene

CAS RN

19384-00-0
Record name 2-Hydroxyazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
R Yokoyama, S Ito, M Watanabe, N Harada… - Journal of the …, 2001 - pubs.rsc.org
… 2-Hydroxyazulene 9 is successfully derived by the reaction of 8 with lithium chloride in good yield. The reaction of 8 with triethylamine exhibits dehydrochlorination to give 3-chloro-8,8a-…
Number of citations: 23 pubs.rsc.org
T Nozoe, T Asao, M Oda - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… found that 2-hydroxyazulene (IV) exists in the enol form (IV) in methanol and in the keto form, 1,2-dihydroazulene-2-one (IVa), in CHCl, or water, and that the IR of 2-hydroxyazulene in …
Number of citations: 21 www.journal.csj.jp
T Nozoe, K Takase, N Shimazaki - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
… and malonic ester affords a new azulene derivative, 2-hydroxyazulene-1, 3-dicarboxylic … These findings suggest that III and IV are the diethyl and dimethyl esters of 2-hydroxyazulene-1, …
Number of citations: 61 www.journal.csj.jp
T Nozoe, S Seto, S Matsumura… - Bulletin of the Chemical …, 1962 - journal.csj.jp
… of troponoids, such as 2-halo-and 2-methoxytropone derivatives, with ethyl cyanoacetate or malononitrile, in the presence of a base, afforded 2-amino- and 2-hydroxyazulene …
Number of citations: 101 www.journal.csj.jp
T Nozoe, K Takase, M Tada - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
… 2amino-5 (or 7)-(1, 1-ethylenedioxyethyl) azulene1-carboxylate (VI), 1, 3-dicyano-5-(1, 1-ethylenedioxyethyl)-2-hydroxyazulene … 1ethylenedioxyethyl)-2-hydroxyazulene-l-carboxylate …
Number of citations: 8 www.journal.csj.jp
YS Lin, SJ Lin, SY Jiang, TC Huang… - Bulletin of the …, 2000 - journal.csj.jp
… Beside the 6-isopropyl derivative 2, oxidation was extended to dimethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate (9); when 9 was similarly treated with lead(IV) oxide, a pair of …
Number of citations: 1 www.journal.csj.jp
K Takagi, A Mizuno, H Iwamoto, S Kawashima… - Dyes and pigments, 1994 - Elsevier
… coupling reaction of ethyl 2-hydroxyazulene-3-carboxylate … -N,N-dimethylaminophenylazo)-2-hydroxyazulene-P carboxylate … It was concluded that a 2-hydroxyazulene ring has a greater …
Number of citations: 12 www.sciencedirect.com
MM Meshhal, SH El-Demerdash… - Journal of Molecular …, 2019 - Elsevier
… have been obtained using the CBS-QB3 model chemistry for a series of aromatic and heteroaromatic compounds including naphthalene, azulene, 2-naphthol, 2-hydroxyazulene, …
Number of citations: 6 www.sciencedirect.com
TC Huang, T Morita, BB Lin… - Journal of the Chinese …, 1994 - Wiley Online Library
Diethyl 6‐amino‐2‐hydroxyazulene‐1,3‐dicarboxylate (6a) and 2‐acetoxyl derivative (6b) were synthesized by reduction of the 6‐azido derivatives (5a,b) with zinc/acetic acid in …
Number of citations: 5 onlinelibrary.wiley.com
T Shoji, S Ito, M Yasunami - International Journal of Molecular Sciences, 2021 - mdpi.com
… mixture of 2-amino- and 2-hydroxyazulenes 30a and 31a is formed by the reaction of 13a with ethyl cyanoacetate, while the reaction with diethyl malonate furnishes 2-hydroxyazulene …
Number of citations: 12 www.mdpi.com

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